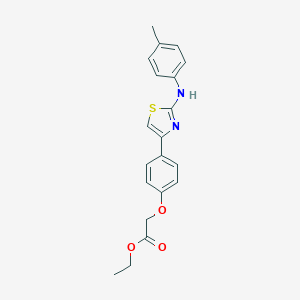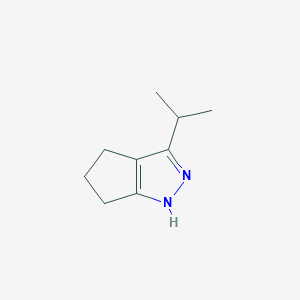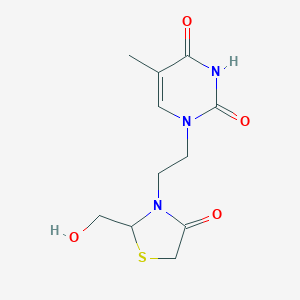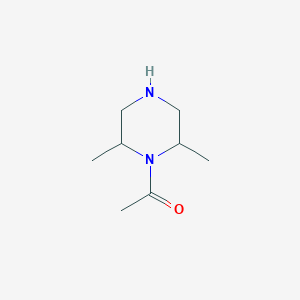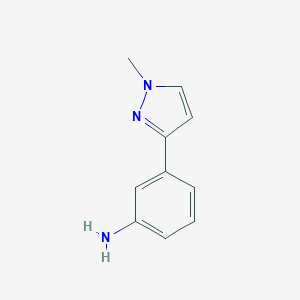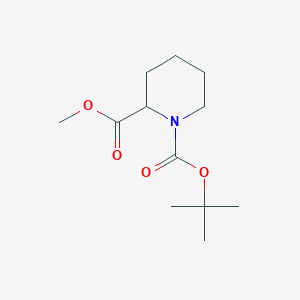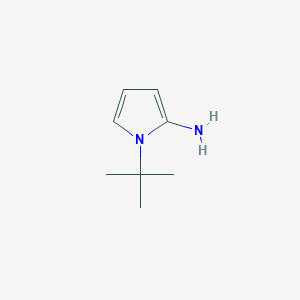
1-(tert-butyl)-1H-pyrrol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-butyl)-1H-pyrrol-2-amine, also known as tert-Butylpyrrolidine-2-amine, is a chemical compound that belongs to the class of pyrrolidine derivatives. It is commonly used in scientific research for its unique properties and effects.
Mecanismo De Acción
The mechanism of action of 1-(tert-butyl)-1H-pyrrol-2-amine is not fully understood, but it is believed to act as a ligand for certain receptors in the body. Specifically, it has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to increased levels of dopamine in the brain. This mechanism of action is similar to that of certain drugs used to treat psychiatric disorders, such as cocaine and amphetamines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(tert-butyl)-1H-pyrrol-2-amine are complex and not fully understood. It has been shown to have both stimulant and depressant effects on the central nervous system, depending on the dose and route of administration. At low doses, it has been shown to increase locomotor activity and cause hyperactivity in rodents. At higher doses, it can cause sedation and hypothermia. It has also been shown to affect the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(tert-butyl)-1H-pyrrol-2-amine in lab experiments is its high purity and availability. It is also relatively easy to synthesize and has a high yield. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects on different animal models can vary widely, which can make it challenging to compare results from different studies.
Direcciones Futuras
There are several future directions for research on 1-(tert-butyl)-1H-pyrrol-2-amine. One area of interest is its potential use as a treatment for psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD) and depression. Additionally, further research is needed to fully understand its mechanism of action and its effects on different neurotransmitter systems in the brain. Finally, there is potential for 1-(tert-butyl)-1H-pyrrol-2-amine to be used as a building block in the synthesis of new pharmaceuticals and agrochemicals.
Métodos De Síntesis
The synthesis of 1-(tert-butyl)-1H-pyrrol-2-amine involves the reaction of tert-butylamine with 2-pyrrolidinone in the presence of a strong acid catalyst. The reaction is typically carried out under reflux conditions for several hours, followed by purification and isolation of the product. The yield of the reaction is typically high, and the purity of the product can be improved through additional purification steps.
Aplicaciones Científicas De Investigación
1-(tert-butyl)-1H-pyrrol-2-amine has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It is also used as a ligand in metal-catalyzed reactions and as a chiral auxiliary in asymmetric synthesis. Additionally, 1-(tert-butyl)-1H-pyrrol-2-amine has been shown to have biological activity, making it a valuable tool in drug discovery and development.
Propiedades
Número CAS |
173853-67-3 |
|---|---|
Fórmula molecular |
C8H14N2 |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
1-tert-butylpyrrol-2-amine |
InChI |
InChI=1S/C8H14N2/c1-8(2,3)10-6-4-5-7(10)9/h4-6H,9H2,1-3H3 |
Clave InChI |
SNOLYWPZJMDJIQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C=CC=C1N |
SMILES canónico |
CC(C)(C)N1C=CC=C1N |
Sinónimos |
1H-Pyrrol-2-amine,1-(1,1-dimethylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




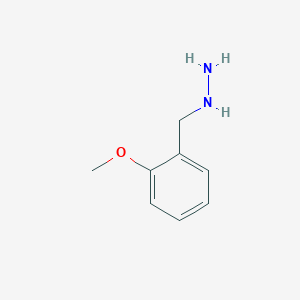

![1-Phenyl-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B62690.png)
